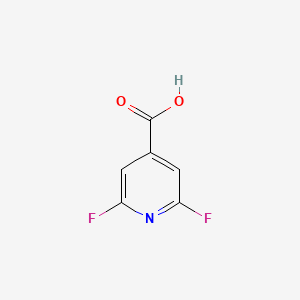

2,6-Difluoropyridine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPPKJDEENEJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623026 | |

| Record name | 2,6-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-23-6 | |

| Record name | 2,6-Difluoroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88912-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Difluoropyridine-4-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 88912-23-6) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique structural features—a pyridine core flanked by two electron-withdrawing fluorine atoms and a carboxylic acid group—impart specific physicochemical properties that make it a valuable building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound, offering both established data and field-proven experimental protocols for their validation. The narrative is designed to equip researchers with the technical understanding and practical methodologies necessary to effectively utilize this reagent in their work.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. When combined with a pyridine scaffold—a privileged structure in pharmaceuticals—the resulting fluorinated pyridines become powerful synthetic intermediates.[4] this compound is an exemplar of this class. The carboxylic acid group serves as a versatile synthetic handle for amide bond formation and other derivatizations, while the difluorinated ring influences the molecule's electronics, acidity, and overall conformation.[5][6] Understanding its fundamental physical properties is therefore not merely an academic exercise but a critical prerequisite for its successful application in targeted synthesis and drug discovery programs.[2]

Core Physicochemical Properties

A molecule's behavior in both reaction flasks and biological systems is dictated by its intrinsic physical properties. This section details the fundamental characteristics of this compound.

Molecular Structure and Identity

A precise understanding of the molecular identity is the foundation of all chemical research.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 88912-23-6 | |

| Molecular Formula | C₆H₃F₂NO₂ | [7] |

| Molecular Weight | 159.09 g/mol | [2] |

| Appearance | Typically a white to off-white powder or crystalline solid. | [8][9][10]¹ |

¹Data reported for the isomeric 2,3-Difluoropyridine-4-carboxylic acid, appearance is expected to be similar.

Thermal Properties

Thermal stability is a crucial parameter for determining appropriate reaction conditions and storage protocols.

-

Melting Point: The precise melting point for this compound is not widely reported in the literature, necessitating experimental determination. For context, related isomers such as 2,3-Difluoropyridine-4-carboxylic acid have a melting point of 159-160°C, while 4,6-Difluoro-pyridine-2-carboxylic acid melts at 139-141°C.[8][11] A sharp melting point is a key indicator of purity.

-

Boiling Point: As a solid at room temperature, the boiling point is high and often accompanied by decomposition. Predicted values for related isomers are in the range of 295-378°C at atmospheric pressure, though experimental verification is rarely performed due to the compound's thermal lability.[8][11]

Solubility Profile

Solubility dictates the choice of solvent for reactions, purification, and analytical characterization. A preliminary solubility assessment is a critical first step in any experimental workflow.

-

General Behavior: The presence of the polar carboxylic acid group and the pyridine nitrogen suggests solubility in polar protic solvents. The isomeric 2,3-Difluoropyridine-4-carboxylic acid is reported to be soluble in methanol.[10]

-

Expected Solubility:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.

-

Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate and dichloromethane.

-

Insoluble: Expected in nonpolar solvents like hexanes and toluene.

-

Acidity (pKa)

The pKa value is a measure of the compound's acidity and is fundamental to its reactivity and its ionization state in physiological environments.

-

Influencing Factors: The acidity of the carboxylic acid proton is significantly enhanced by the strong electron-withdrawing inductive effect of the two fluorine atoms on the pyridine ring. This effect stabilizes the conjugate base (carboxylate anion), shifting the equilibrium towards dissociation.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by features of the carboxylic acid and the fluorinated aromatic ring.[13]

| Functional Group | Expected Absorption Range (cm⁻¹) | Characteristics |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad and strong, due to hydrogen bonding.[14] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium to weak intensity. |

| C=O Stretch (Carbonyl) | 1760 - 1690 | Very strong and sharp.[14] |

| C=C, C=N Stretch (Aromatic Ring) | 1600 - 1450 | Multiple medium to strong bands. |

| C-F Stretch | 1300 - 1100 | Strong, often complex bands. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong intensity.[14] |

| O-H Bend (Carboxylic Acid) | 1440-1395 and 950-910 | Medium intensity, broad.[14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

-

¹H NMR: The proton spectrum is expected to be simple, showing only the signals for the two equivalent aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid.

-

Aromatic Protons (H3, H5): A singlet or a finely split multiplet expected in the δ 7.5-8.5 ppm range.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically δ > 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom, with their chemical shifts influenced by the attached fluorine and oxygen atoms.

-

Carbonyl Carbon (C=O): Deshielded, expected in the δ 160-170 ppm range.[15][16]

-

Fluorine-Bearing Carbons (C2, C6): Expected in the δ 155-165 ppm range, exhibiting a large one-bond C-F coupling constant (¹JCF).

-

Carboxylic-Acid-Bearing Carbon (C4): Expected around δ 140-150 ppm.

-

Aromatic Carbons (C3, C5): Expected in the δ 110-120 ppm range, showing smaller C-F couplings.

-

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons. Based on data for 2,6-difluoropyridine, the chemical shift would be in the region of -60 to -80 ppm relative to CFCl₃.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 159.09) should be observable, though it may be weak for carboxylic acids.[18]

-

Key Fragmentation: The most characteristic fragmentation is the loss of the hydroxyl radical (•OH, -17 amu) followed by the loss of carbon monoxide (CO, -28 amu). Alpha cleavage of the C-C bond next to the ring can also occur. The base peak in many carboxylic acid derivatives is often the acylium ion (R-CO⁺).[16][18]

Experimental Protocols & Workflows

Trustworthiness in research is built on reproducible, self-validating protocols. The following section outlines methodologies for verifying the physical properties discussed.

Logical Workflow for Property Determination

The characterization of a chemical sample follows a logical progression, starting with basic properties and moving to more complex structural elucidation.

Caption: Standard workflow for physical and structural characterization.

Protocol: Melting Point Determination

-

Objective: To determine the melting range of the solid sample as an indicator of purity.

-

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will have a sharp melting range of <2°C.

-

Protocol: Spectroscopic Sample Preparation

-

Objective: To prepare a sample for analysis by NMR, IR, and MS.

-

Causality: The choice of solvent and method is critical to avoid interference with the measurement and to ensure sample homogeneity.

-

Methodology:

-

NMR Spectroscopy:

-

Accurately weigh ~5-10 mg of the compound.

-

Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean vial. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra.

-

Transfer the solution to a 5 mm NMR tube. The sample is now ready for ¹H, ¹³C, and ¹⁹F analysis.

-

-

IR Spectroscopy (ATR):

-

Place a small, solvent-free sample of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample preparation.

-

-

Mass Spectrometry (ESI):

-

Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

If necessary, add a trace amount of a modifier (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to promote ionization.

-

Infuse the solution directly into the electrospray ionization (ESI) source.

-

-

Handling, Storage, and Safety

As a Senior Application Scientist, I must emphasize that proper handling is paramount for both researcher safety and maintaining compound integrity.

-

Safety Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19]

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water.[21][22]

-

-

Storage Conditions:

Conclusion

This compound is a specialized reagent with a distinct set of physical properties defined by its unique electronic and structural arrangement. Its high acidity, specific thermal characteristics, and clear spectroscopic signature make it a well-defined building block for advanced chemical synthesis. The experimental protocols and data provided in this guide serve as a robust foundation for scientists and developers to confidently integrate this compound into their research, enabling the creation of novel molecules with tailored functions in drug discovery and beyond.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 2,6-Difluoro-4-pyridinecarboxylic acid | 88912-23-6 [chemicalbook.com]

- 3. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 7. This compound [chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 10. 2,3-Difluoropyridine-4-carboxylic acid CAS#: 851386-31-7 [m.chemicalbook.com]

- 11. 4,6-DIFLUORO-PYRIDINE-2-CARBOXYLIC ACID CAS#: 849937-89-9 [amp.chemicalbook.com]

- 12. library.gwu.edu [library.gwu.edu]

- 13. echemi.com [echemi.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectrabase.com [spectrabase.com]

- 18. youtube.com [youtube.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. chemicalbook.com [chemicalbook.com]

2,6-Difluoropyridine-4-carboxylic acid chemical structure

An In-depth Technical Guide to 2,6-Difluoropyridine-4-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 88912-23-6), a pivotal heterocyclic building block in modern synthetic chemistry. From its core molecular structure and physicochemical properties to its spectroscopic signature, this document elucidates the foundational characteristics of the compound. We present a detailed, field-proven synthetic protocol, including purification and analytical validation, designed for reproducibility and scalability. The guide further explores the compound's chemical reactivity and highlights its significant applications, particularly its role as a key intermediate in the development of advanced pharmaceutical agents such as Factor Xa inhibitors.[1] Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile fluorinated pyridine derivative.

Introduction to a Key Synthetic Building Block

This compound is a specialized chemical intermediate whose value lies in the unique combination of its structural features: a pyridine core, two electron-withdrawing fluorine atoms, and a versatile carboxylic acid handle. The pyridine ring is a common scaffold in medicinal chemistry, and the strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties highly sought after in drug design.[2][3] The carboxylic acid group provides a reactive site for a wide array of chemical transformations, enabling the straightforward incorporation of this fluorinated moiety into more complex molecular architectures.[4] Consequently, this compound serves as an essential precursor for synthesizing novel therapeutics and advanced materials.[1][5]

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The structure of this compound is defined by a central pyridine ring. The key features are:

-

Fluorine Substitution: Two fluorine atoms are positioned at the C2 and C6 positions, flanking the nitrogen atom. This symmetrical substitution has a profound electronic impact. Fluorine's high electronegativity strongly withdraws electron density from the pyridine ring, making the ring electron-deficient. This influences the ring's reactivity in aromatic substitution reactions and modulates the pKa of the ring nitrogen.

-

Carboxylic Acid Group: A carboxyl group (-COOH) is located at the C4 position. This functional group is the primary site of reactivity for derivatization and imparts acidic properties to the molecule.[4] Its presence is crucial for forming amide, ester, and other linkages, making it a versatile anchor point for synthetic elaboration.

The interplay between the electron-withdrawing fluorine atoms and the carboxylic acid group defines the molecule's unique chemical personality and its utility in synthesis.

Physicochemical Properties

The empirical data for this compound is critical for its application in experimental design. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 88912-23-6 | [1] |

| Molecular Formula | C₆H₃F₂NO₂ | [1] |

| Molecular Weight | 159.09 g/mol | [1] |

| Appearance | White solid | [1] |

| Boiling Point | 398.6 ± 37.0 °C (Predicted) | [1] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.69 ± 0.10 (Predicted) | [1] |

Spectroscopic Profile: A Structural Confirmation Toolkit

Spectroscopic analysis is essential for verifying the identity and purity of this compound. While specific spectra for this exact molecule are not widely published, its expected profile can be reliably predicted based on the constituent functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch between 1710-1760 cm⁻¹.[6] Additional peaks corresponding to C-F and C-N bonds will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The molecule's symmetry results in a simplified spectrum. A single signal is expected for the two equivalent aromatic protons at C3 and C5. The acidic proton of the carboxyl group will appear as a broad singlet, typically far downfield (>10 ppm), though its position is concentration-dependent.[6]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will appear in the 165-185 ppm range.[6] The fluorinated carbons (C2, C6) will show characteristic large carbon-fluorine coupling constants (¹JCF), while the other ring carbons (C3, C4, C5) will also exhibit smaller couplings.

-

¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms. This provides a clear and sensitive method for monitoring reactions involving the fluorinated ring.

-

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 159. The fragmentation pattern would likely show a characteristic loss of the carboxyl group (-COOH, 45 Da) or CO₂ (44 Da).[7]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is not trivial and requires careful execution. While multiple routes exist, a common strategy involves the fluorination of a chlorinated precursor. The following protocol is a representative example based on established organofluorine chemistry principles, such as the Halex (halogen exchange) reaction.[8]

Synthetic Rationale and Strategy

The core of the synthesis is the conversion of the more readily available 2,6-dichloropyridine-4-carboxylic acid to the target difluoro compound. This is typically achieved via a nucleophilic aromatic substitution reaction where fluoride ions displace the chloride ions. The choice of a high-boiling polar aprotic solvent is critical to solubilize the fluoride salt and facilitate the reaction at elevated temperatures.

Detailed Experimental Protocol: Synthesis

Reaction: 2,6-Dichloropyridine-4-carboxylic acid to this compound

Materials:

-

2,6-Dichloropyridine-4-carboxylic acid (1.0 eq)

-

Anhydrous Potassium Fluoride (KF, 3.0-4.0 eq)

-

Sulfolane (or DMSO) as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) for drying

Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,6-Dichloropyridine-4-carboxylic acid and anhydrous sulfolane.

-

Reagent Addition: Add anhydrous potassium fluoride to the mixture. Expertise & Experience: It is crucial to use anhydrous KF, as water will inhibit the reaction. Spray-dried KF is often preferred for its high surface area and reactivity.

-

Reaction: Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or ¹⁹F NMR. The reaction may take several hours.[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into ice-water.

-

Acidification: Acidify the aqueous solution to a pH of ~2 using concentrated HCl. This protonates the carboxylate, causing the product to precipitate. Trustworthiness: This step is self-validating; the formation of a precipitate upon acidification is a strong indicator of successful product formation.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Validation Workflow

Procedure:

-

Purification: The crude solid is best purified by recrystallization. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined experimentally to maximize yield and purity.

-

Validation: The purity of the final product must be confirmed.

-

¹H and ¹⁹F NMR: To confirm the structure and assess for the presence of starting material or mono-fluorinated intermediates.

-

HPLC: To quantify the purity (ideally >98%).

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

-

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Key Applications

Reactivity Profile

The primary site of reactivity is the carboxylic acid, which can be readily converted into a variety of other functional groups:

-

Amide Formation: Reaction with amines, typically using coupling agents like EDC/HOBt or after conversion to an acyl chloride, yields amides. This is the most common transformation in drug discovery.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride produces esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

The pyridine ring itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing fluorine atoms. However, it is susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms, although this requires harsh conditions.

Application in Drug Discovery: Factor Xa Inhibitors

A significant application of this compound is as an intermediate in the synthesis of diphenoxypyridine derivatives that act as Factor Xa (FXa) inhibitors.[1] FXa is a critical enzyme in the coagulation cascade, the biological pathway responsible for blood clotting. Inhibiting FXa is a key therapeutic strategy for preventing and treating thrombosis (blood clots). Molecules derived from this acid serve as the central scaffold, with the difluoropyridine core providing a rigid and metabolically stable platform for positioning other pharmacophoric elements that bind to the active site of the FXa enzyme.

Context: The Coagulation Cascade

The diagram below illustrates the central role of Factor Xa in the coagulation cascade, providing context for the therapeutic target of inhibitors synthesized from this compound.

Caption: Role of Factor Xa in the coagulation cascade and the point of therapeutic intervention.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard safety data sheets (SDS).

-

Hazard Identification: The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It can be harmful if swallowed or inhaled.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9][12]

-

Ingestion: Rinse mouth and seek medical attention if you feel unwell.[9][12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain long-term quality.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its unique electronic properties, conferred by the symmetrical difluoro substitution, combined with the synthetic versatility of the carboxylic acid group, make it an enabling tool for medicinal chemists. The insights provided in this guide—from its fundamental properties and a robust synthetic workflow to its application in developing life-saving anticoagulants—underscore its importance. As the demand for more sophisticated and metabolically robust drug candidates continues to grow, the strategic use of building blocks like this compound will remain central to the advancement of pharmaceutical research and development.

References

- 1. 2,6-Difluoro-4-pyridinecarboxylic acid | 88912-23-6 [chemicalbook.com]

- 2. 2,6-Difluoropyridine-3-Carboxylic Acid [myskinrecipes.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

2,6-Difluoropyridine-4-carboxylic acid CAS number 88912-23-6

An In-Depth Technical Guide to 2,6-Difluoropyridine-4-carboxylic Acid: Synthesis, Reactivity, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 88912-23-6), a pivotal heterocyclic building block for researchers and professionals in drug discovery and materials science. Also known as 2,6-difluoroisonicotinic acid, this compound's unique electronic properties, stemming from the presence of two highly electronegative fluorine atoms flanking the pyridine nitrogen, render it an exceptionally versatile synthon. Its primary utility lies in its capacity for regioselective functionalization via nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures. This guide details the compound's physicochemical properties, provides a robust protocol for its synthesis, explores its characteristic reactivity, and discusses its applications as a critical intermediate in the pharmaceutical industry.

Physicochemical & Spectroscopic Profile

This compound is typically supplied as a white to off-white crystalline solid, necessitating specific storage conditions to maintain its integrity.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 88912-23-6 | [2] |

| Molecular Formula | C₆H₃F₂NO₂ | |

| Molecular Weight | 159.09 g/mol | |

| Appearance | White to off-white solid/powder | [1] |

| Boiling Point (Predicted) | 398.6 ± 37.0 °C | |

| Density (Predicted) | 1.535 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.69 ± 0.10 | |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) |

Spectroscopic Characterization

While a complete, published dataset is scarce, the expected spectroscopic signatures can be reliably predicted based on the structure and data from analogous compounds.[1][3]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | A singlet or narrowly split triplet (due to ⁴JH-F coupling) in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent protons at the C3 and C5 positions. A broad singlet at high delta (δ >10 ppm) for the carboxylic acid proton. |

| ¹³C NMR | Signals for the fluorine-bearing carbons (C2, C6) would appear as a doublet of doublets at high chemical shift (δ ~160-165 ppm) due to large ¹JC-F coupling. The C4 carbon would be a triplet, and the C3/C5 carbons would be doublets due to C-F coupling. The carboxyl carbon (C=O) would appear around δ 165-170 ppm. |

| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the two fluorine atoms, likely appearing in the range of δ -70 to -90 ppm (relative to CFCl₃). |

| IR (Infrared) | Characteristic peaks including a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), C-F stretching vibrations (~1200-1300 cm⁻¹), and aromatic C=C/C=N stretches (~1400-1600 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 159 or 160, respectively. |

Synthesis and Purification

While multiple synthetic routes can be conceptualized, a highly plausible and efficient method involves the directed ortho-lithiation of the commercially available precursor, 2,6-difluoropyridine, followed by carboxylation. This strategy leverages the activating effect of the fluorine atoms and the pyridine nitrogen, which direct deprotonation to the C3 position.[4][5][6]

Proposed Synthesis Protocol: Lithiation-Carboxylation

This protocol is based on well-established methodologies for the functionalization of fluoropyridines.[4][5]

Step 1: Preparation

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (n-BuLi, typically 2.5 M in hexanes) to the flask, followed by the dropwise addition of diisopropylamine to form lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.

Step 2: Lithiation

-

Dissolve 2,6-difluoropyridine in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C.

-

Maintain the temperature and stir the reaction mixture for 1-2 hours. The fluorine atoms and the ring nitrogen direct the lithiation to occur regioselectively at the C3 (or C5) position.[5][7]

Step 3: Carboxylation

-

Prepare a slurry of freshly crushed dry ice (solid CO₂) in anhydrous THF in a separate flask.

-

Transfer the aryllithium intermediate solution from Step 2 into the dry ice slurry via cannula while maintaining a temperature below -60 °C. This step must be done carefully to avoid excessive gas evolution.

-

Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

Step 4: Work-up and Purification

-

Quench the reaction mixture by the slow addition of water.

-

Acidify the aqueous solution to pH 2-3 with cold 1M HCl. The desired carboxylic acid product should precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the high reactivity of the C2 and C6 positions towards Nucleophilic Aromatic Substitution (SNAr) .

The SNAr Mechanism

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the two strongly electron-withdrawing fluorine atoms. This electronic arrangement makes the C2 and C6 carbons highly electrophilic and susceptible to attack by nucleophiles. The general mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides substantial stabilization and lowers the activation energy for this step.[8]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group.

This reactivity allows for the selective replacement of one or both fluorine atoms with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, providing access to a diverse library of substituted pyridines.[8][9]

Applications in Drug Discovery

The unique reactivity profile of this compound makes it a highly sought-after intermediate in pharmaceutical research and development.[10]

-

Scaffold Development: It serves as a foundational scaffold for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The ability to sequentially and selectively displace the two fluorine atoms allows for the controlled introduction of different functional groups, enabling the exploration of structure-activity relationships (SAR).[11]

-

Factor Xa Inhibitors: The molecule is explicitly mentioned as an intermediate in the preparation of diphenoxypyridine derivatives that exhibit inhibitory activity against Factor Xa, a crucial enzyme in the blood coagulation cascade, highlighting its relevance in developing novel anticoagulants.

-

Bioisosterism: The carboxylic acid group itself is a key pharmacophoric feature, capable of forming critical hydrogen bond and ionic interactions with biological targets. Furthermore, understanding the principles of bioisosteric replacement, where the carboxylic acid might be mimicked by other acidic groups like tetrazoles or hydroxamic acids, allows medicinal chemists to fine-tune properties such as acidity, lipophilicity, and metabolic stability.[12]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. Based on data from structurally similar compounds, it should be treated as a hazardous substance.[13][14]

-

Hazard Classification: Expected to be classified under GHS07, indicating potential for skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity via single exposure, primarily affecting the respiratory system.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. Keep away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate whose importance in modern synthetic chemistry, particularly in the pharmaceutical sector, cannot be overstated. Its well-defined reactivity, centered on nucleophilic aromatic substitution, provides a reliable and versatile platform for the synthesis of diverse and complex molecular targets. This guide has provided the essential technical information required by researchers to effectively synthesize, handle, and strategically employ this powerful building block in their scientific endeavors.

References

- 1. 446770050 [thermofisher.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 2,6-Difluoropyridine 99 1513-65-1 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 2,3-Difluoropyridine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2,6-Difluoropyridine-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of fluorinated building blocks, 2,6-difluoropyridine-4-carboxylic acid stands out as a versatile intermediate, offering a trifecta of reactive sites that can be selectively manipulated to generate complex molecular architectures. This guide, intended for researchers and scientists in the field of drug development, provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this important molecule.

Core Molecular Attributes of this compound

This compound is a white to off-white solid at room temperature. Its molecular structure is characterized by a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a carboxylic acid group at the 4 position.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₂ | N/A |

| Molecular Weight | 159.09 g/mol | [1] |

| CAS Number | 88912-23-6 | N/A |

| Appearance | White to off-white solid | [2] |

| Melting Point | 159-160 °C | [1] |

The presence of the two electron-withdrawing fluorine atoms significantly influences the electron density of the pyridine ring, making the positions ortho and para to the nitrogen atom susceptible to nucleophilic aromatic substitution. The carboxylic acid group provides a handle for a variety of chemical transformations, most notably amide bond formation.

Synthesis of this compound: A Plausible Synthetic Route

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

This protocol is a hypothetical yet experimentally sound approach based on established organometallic and halogen exchange reactions.

Step 1: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine

This step is based on halogen exchange reactions, a common method for introducing fluorine into aromatic rings.[3]

-

Reaction Setup: In a well-ventilated fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagents: Add 2,6-dichloropyridine and a suitable fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent like sulfolane.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) and monitor the progress by gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture and carefully quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2,6-difluoropyridine by distillation or column chromatography.

Step 2: Synthesis of this compound

This step involves a directed ortho-metalation followed by carboxylation.

-

Reaction Setup: In a dry three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 2,6-difluoropyridine from Step 1 in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise. The LDA will selectively deprotonate the 4-position of the pyridine ring.

-

Carboxylation: After stirring for a period to ensure complete lithiation, bubble dry carbon dioxide gas through the solution or add crushed dry ice. The lithium-carbon bond will react with the CO₂ to form a lithium carboxylate salt.

-

Work-up and Purification: Allow the reaction to warm to room temperature and then quench with water. Acidify the aqueous layer with dilute hydrochloric acid to protonate the carboxylate, leading to the precipitation of this compound. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons at the 3 and 5 positions of the pyridine ring. Due to the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group, this singlet is expected to appear in the downfield region (δ 7.5-8.5 ppm). The acidic proton of the carboxylic acid will likely appear as a broad singlet at a much higher chemical shift (δ 10-13 ppm).[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons attached to the fluorine atoms (C2 and C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a doublet. The C4 carbon will also be a doublet due to a three-bond coupling to the fluorine atoms. The C3 and C5 carbons will appear as a doublet of doublets due to coupling to both adjacent fluorine and the C4 carbon.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[9]

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, arising from the carbon-fluorine bonds.

-

Aromatic C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm⁻¹ region.[10]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) at m/z 159 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of a carboxyl group ([M-45]⁺).[11]

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is dominated by the properties of its three functional components: the two fluorine atoms and the carboxylic acid group.

Caption: Key reactive sites of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 2 and 6 positions are excellent leaving groups in nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted pyridine derivatives. This reactivity is particularly valuable in the synthesis of kinase inhibitors, where the pyridine core often serves as a key scaffold for interacting with the hinge region of the kinase.[12]

Amide Bond Formation

The carboxylic acid group is a versatile handle for amide bond formation, one of the most important reactions in medicinal chemistry.[13][14] This allows for the coupling of this compound with a vast array of amines to generate amides with diverse biological activities.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[15][16]

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF if used), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][17][18][19][20]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2][17][18][19][20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2][17][18][19][20]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of reactive sites allows for the efficient construction of complex and diverse molecular libraries. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of new and innovative therapeutics.

References

- 1. innospk.com [innospk.com]

- 2. fishersci.com [fishersci.com]

- 3. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 4. 2,6-Difluoropyridine(1513-65-1) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amide Synthesis [fishersci.dk]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. growingscience.com [growingscience.com]

- 16. whitman.edu [whitman.edu]

- 17. aksci.com [aksci.com]

- 18. 2,3-Difluoropyridine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 20. echemi.com [echemi.com]

The Strategic Importance of the 2,6-Difluoropyridine-4-Carboxylic Acid Scaffold: A Technical Guide for Drug Discovery and Materials Science

Introduction: The Unique Value of Fluorinated Pyridines

In the landscape of modern chemical research, particularly in the realms of medicinal chemistry and advanced materials, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for modulating physicochemical and biological properties. The pyridine ring, a ubiquitous element in pharmaceuticals, becomes a scaffold of exceptional interest when decorated with fluorine.[1] The 2,6-difluoro-substitution pattern, in particular, imparts a unique combination of electronic and steric properties. The strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen synergistically activates the ring for chemical modification, while simultaneously enhancing metabolic stability and membrane permeability in drug candidates.

This technical guide provides an in-depth exploration of 2,6-difluoropyridine-4-carboxylic acid, a versatile and highly valuable building block. We will dissect its synthesis, explore its key reactivity patterns, and provide validated protocols for the creation of its derivatives. Furthermore, we will examine its application as a core fragment in the development of targeted therapeutics, with a specific focus on kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this powerful chemical scaffold.

Part 1: The Core Moiety: this compound

The title compound serves as the foundational starting point for a vast array of more complex derivatives. Understanding its properties and synthesis is critical for its effective utilization.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 88912-23-6 | [2][3] |

| Molecular Formula | C₆H₃F₂NO₂ | [2][3] |

| Molecular Weight | 159.09 g/mol | [2][3] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Purity | ≥98% (typical commercial grade) | General Knowledge |

Synthesis Strategy: From Precursor to Core Acid

The most logical and field-proven approach to synthesizing this compound is a two-step process starting from the commercially available precursor, 2,6-difluoropyridine. The strategy hinges on a regioselective metalation at the C4 position, followed by carboxylation.

The causality behind this choice is rooted in the reactivity of the 2,6-difluoropyridine ring. The fluorine atoms at the 2 and 6 positions are strongly electron-withdrawing, which acidifies the protons on the pyridine ring. The C4 proton is preferentially abstracted by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) over the C3/C5 protons. This is because the resulting C4 carbanion is more stabilized. Once the lithiated intermediate is formed, it can be "quenched" with an electrophile, in this case, carbon dioxide (from dry ice), to install the carboxylic acid group.

Diagram: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on established methods for the ortho-lithiation of 2,6-difluoropyridine and subsequent carboxylation.[4][5]

Materials:

-

2,6-Difluoropyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Diisopropylamine (1.1 eq)

-

Dry Ice (CO₂, solid) (excess)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA).

-

Lithiation: To the freshly prepared LDA solution, add a solution of 2,6-difluoropyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the 4-lithiated species is typically indicated by a color change.

-

Carboxylation: Crush a generous excess of dry ice into a powder and add it portion-wise to the reaction flask. Causality Note: A large excess of CO₂ is used to ensure complete reaction with the lithiated intermediate and to help manage the exotherm. The reaction is highly exothermic; add the dry ice slowly to maintain control.

-

Quench and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding 1 M HCl until the aqueous layer is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final product.

Part 2: Synthesis of Key Derivatives

The true utility of this compound lies in its function as a versatile synthetic hub. The carboxylic acid handle allows for standard transformations like amide bond formation, while the activated fluorine atoms are prime leaving groups for Nucleophilic Aromatic Substitution (SNAr).

Amide Bond Formation: Accessing Bioactive Carboxamides

The conversion of the carboxylic acid to a carboxamide is one of the most important transformations in medicinal chemistry. This is typically achieved by first activating the carboxylic acid, most commonly by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

Diagram: General Amide Synthesis Workflow

Caption: Standard two-step workflow for amide synthesis.

Experimental Protocol 2: General Procedure for Amide Synthesis

This protocol is a robust, general method adapted from standard organic synthesis procedures.[6]

Materials:

-

This compound (1.0 eq)

-

Oxalyl chloride ((COCl)₂) (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Desired amine (primary or secondary) (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Acid Chloride Formation: To a flame-dried flask under an inert atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (2.0-3.0 eq) dropwise. Causality Note: The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent in situ, which is the active catalyst for acid chloride formation. Gas evolution (CO, CO₂, HCl) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction mixture becomes a clear solution.

-

Amine Coupling: Remove the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (2.0-3.0 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the cold acid chloride solution. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by adding water or saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if the amine is basic and excess may be present), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms at the C2 and C6 positions are highly activated for displacement by nucleophiles.[7] This reactivity is a cornerstone of this scaffold's utility. The pyridine nitrogen and the C4-carboxyl group act as powerful electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[4][8] This allows for the facile introduction of a wide range of substituents (O-, N-, and S-nucleophiles) under relatively mild conditions.

Part 3: Applications in Drug Discovery

The this compound moiety and its derivatives are particularly prevalent in the design of kinase inhibitors. The scaffold can act as a "hinge-binder," forming key hydrogen bonds with the kinase's hinge region, while the vectors at the 2, 4, and 6 positions allow for fine-tuning of potency and selectivity.

Case Study: p38 MAP Kinase Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines.[2][9] Dysregulation of this pathway is implicated in numerous inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, making p38α a prime therapeutic target.[7]

The p38 signaling cascade is a classic three-tiered kinase system. It is initiated by upstream MAP Kinase Kinase Kinases (MAP3Ks) like TAK1 or ASK1. These activate MAP Kinase Kinases (MAP2Ks), specifically MKK3 and MKK6. MKK3/6 then phosphorylate and activate p38 MAPK.[10][11] Activated p38 goes on to phosphorylate a host of downstream targets, including other kinases (like MK2) and transcription factors (like ATF2), ultimately leading to the production of inflammatory cytokines such as TNF-α and IL-6.[7][9]

Diagram: The p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling cascade and point of inhibition.

Research has identified novel p38α inhibitors based on a 2,6-diamino-3,5-difluoropyridinyl scaffold. These compounds demonstrate potent inhibition of TNFα production in cellular assays and significant efficacy in animal models of rheumatoid arthritis. The core structure is derived from the principles discussed, where nucleophilic aromatic substitution on a tetrafluoropyridine precursor would be a key synthetic step.

Other Therapeutic Targets

The versatility of the 2,6-difluoropyridine scaffold extends to other important drug targets:

-

Factor Xa (FXa) Inhibitors: The pyridine core is found in anticoagulants targeting Factor Xa, a critical enzyme in the blood coagulation cascade.[12][13] For example, the clinical candidate Fidexaban contains a related 3,5-difluoro-2,6-diphenoxypyridine core, highlighting the value of fluorinated pyridines in this therapeutic area.[14]

-

Vaccinia-related Kinase (VRK) Inhibitors: The aminopyridine scaffold, often featuring difluoro-substitutions, has been successfully developed to target VRK1 and VRK2, kinases implicated in cell division and neurological disorders.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation. Its synthesis is accessible, and its reactivity is predictable and versatile. The dual reactivity of the carboxylic acid group and the activated fluorine atoms provides a robust toolkit for generating diverse libraries of complex molecules. As demonstrated in the case of p38 MAPK inhibitors, this scaffold is ideally suited for the demands of modern drug discovery, offering a stable and tunable core for engaging with biological targets. Future applications will undoubtedly expand into materials science, where the rigid, polar, and hydrogen-bonding capable nature of its derivatives can be exploited in the design of novel polymers and coordination complexes. For any research organization focused on creating novel chemical entities with precisely controlled properties, mastering the chemistry of this scaffold is a valuable and enabling capability.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]

- 4. 2,6-二氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Discovery and development of Factor Xa inhibitors (2015–2022) [ouci.dntb.gov.ua]

- 12. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors | MDPI [mdpi.com]

- 14. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

A-Z Guide to Organic Solvent Solubility of 2,6-Difluoropyridine-4-carboxylic Acid: A Methodical Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,6-Difluoropyridine-4-carboxylic Acid

This compound is a crucial building block in medicinal chemistry and materials science.[1] Its rigid, fluorinated pyridine core offers a unique combination of properties, including metabolic stability and the ability to participate in specific intermolecular interactions, making it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials.[1]

However, the successful application of this compound in synthesis, formulation, and biological assays is fundamentally dependent on its solubility. Poor solubility can lead to challenges in reaction kinetics, purification, and obtaining reliable data from in vitro and in vivo studies.[2][3][4] This guide provides a detailed roadmap for characterizing the solubility of this compound across a range of organic solvents, a critical step in harnessing its full potential.

Theoretical Underpinnings of Solubility

The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful starting point, suggesting that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[5] For this compound, several key structural features dictate its solubility behavior:

-

The Carboxylic Acid Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, and its acidic nature allows for ionization in basic media.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

-

The Fluorine Substituents: The highly electronegative fluorine atoms can engage in dipole-dipole interactions and, in some contexts, weak hydrogen bonding.

The interplay of these features means that the solubility of this compound will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and acidity/basicity.[6]

A Curated Approach to Solvent Selection

A systematic evaluation of solubility should encompass a diverse set of organic solvents representing various classes and polarities. The following table provides a recommended starting point for solvent screening, categorized by their general properties.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Can accept hydrogen bonds and have strong dipole moments. |

| Ethereal Solvents | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity and hydrogen bond accepting capabilities. |

| Ester Solvents | Ethyl Acetate | A common solvent in organic synthesis with moderate polarity. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Generally lower polarity, useful for assessing solubility in non-polar environments. |

| Hydrocarbon Solvents | Toluene, Heptane | Nonpolar solvents to establish the lower limits of solubility. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[7] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.[8] The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-MS system

-

Volumetric flasks and pipettes for standard preparation

-

Analytical balance

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is achieved.[7]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A 24-hour incubation is a common starting point, although longer times may be necessary.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UPLC-MS method.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: A Sample HPLC-UV Method

Accurate quantification of the dissolved this compound is critical. HPLC with UV detection is a common and reliable method.[2] Pyridinecarboxylic acids can be effectively separated and quantified using reversed-phase chromatography.[10][11]

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is often effective.[12] The acidic modifier helps to ensure consistent peak shapes for the carboxylic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: A UV detector set to a wavelength where the compound has significant absorbance (e.g., around 250-270 nm, to be determined by a UV scan).

-

Calibration: A calibration curve should be prepared using accurately weighed standards of this compound dissolved in the mobile phase.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear and concise table for easy comparison.

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | ||

| Ethanol | ||

| Acetonitrile | ||

| DMSO | ||

| THF | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Toluene |

Interpreting these results in the context of the theoretical framework discussed in Section 2 will provide valuable insights into the physicochemical properties of this compound. For instance, high solubility in protic solvents would highlight the importance of hydrogen bonding interactions.

Visualizing Molecular Interactions

The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in a protic solvent like methanol.

Caption: Key Intermolecular Interactions Driving Solubility.

Troubleshooting and Best Practices

-

Ensure Solvent Purity: The presence of impurities, particularly water, can significantly affect solubility.[13]

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

-

Verify Equilibrium: For compounds with slow dissolution kinetics, it may be necessary to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).

-

Prevent Precipitation: After filtration, samples should be analyzed promptly or stored under conditions that prevent the compound from precipitating out of solution.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and considering the underlying theoretical principles, researchers can generate high-quality, reliable data. This information is invaluable for optimizing reaction conditions, developing robust formulations, and ensuring the accuracy of biological assays, thereby accelerating the progress of research and development projects involving this important chemical entity.

References

- 1. 2,6-Difluoro-4-pyridinecarboxylic acid | 88912-23-6 [chemicalbook.com]

- 2. evotec.com [evotec.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. enamine.net [enamine.net]

- 10. helixchrom.com [helixchrom.com]

- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

An In-depth Technical Guide to the Stability and Storage of 2,6-Difluoropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyridine-4-carboxylic acid, a fluorinated heterocyclic compound, serves as a critical building block in medicinal chemistry and drug development. Its structural motifs are found in a variety of biologically active molecules, making the integrity and purity of this starting material paramount for the synthesis of active pharmaceutical ingredients (APIs). Understanding the stability profile and optimal storage conditions of this compound is not merely a matter of good laboratory practice; it is a prerequisite for reproducible research and the development of safe and effective therapeutics. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, including insights into its potential degradation pathways and a robust protocol for conducting stability studies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₆H₃F₂NO₂ |